

A Technical Guide to the Physicochemical Characterization of 6-(tert-Butyl)nicotinic Acid

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Compound of Interest

Compound Name: 6-(tert-Butyl)nicotinic acid

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Abstract

6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its physical and chemical properties is paramount for its synthesis, formulation, and evaluation of its biological activity. This technical guide provides a comprehensive overview of the key physicochemical characteristics of **6-(tert-Butyl)nicotinic acid**. While specific experimental data for this compound is not widely available in public literature, this document outlines the standardized experimental protocols for determining these properties. All quantitative data found in publicly available sources are summarized, and detailed methodologies for key characterization experiments are provided. Furthermore, a logical workflow for the physicochemical characterization of an organic compound like **6-(tert-Butyl)nicotinic acid** is presented visually using a Graphviz diagram.

Core Physical Characteristics

A comprehensive search of available scientific literature and chemical databases yielded limited specific experimental data for the physical characteristics of **6-(tert-Butyl)nicotinic acid**. The following table summarizes the available information. The absence of data for several key parameters highlights the need for experimental determination.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
CAS Number	832715-99-8	[2]
Purity	96+%	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physical and spectral properties of an organic compound such as **6-(tert-Butyl)nicotinic acid**.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Methodology:

- **Sample Preparation:** A small amount of the crystalline **6-(tert-Butyl)nicotinic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the sample.^{[5][6]} A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its purification, formulation, and understanding its behavior in biological systems.^{[7][8]}

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and hexane.^{[7][9]} For acidic compounds like **6-(tert-Butyl)nicotinic acid**, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions should also be evaluated.^[10]
- Procedure: A small, measured amount of **6-(tert-Butyl)nicotinic acid** (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).^[7]
- Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The solubility is then visually assessed and can be qualitatively described as soluble, partially soluble, or insoluble.^[8]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid derivative, this is a fundamental parameter.^[11]

Methodology (Potentiometric Titration):

- Sample Preparation: A precise weight of **6-(tert-Butyl)nicotinic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.^[11]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.^[11]

- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[\[11\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.
[\[12\]](#)[\[13\]](#)

Methodology (^1H and ^{13}C NMR):

- **Sample Preparation:** Approximately 5-25 mg of **6-(tert-Butyl)nicotinic acid** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a clean NMR tube.[\[14\]](#) A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
[\[12\]](#)
- **Instrumental Analysis:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired within a few minutes. For ^{13}C NMR, which is less sensitive, a longer acquisition time may be required.
- **Spectral Interpretation:** The chemical shifts, integration (for ^1H NMR), and coupling patterns of the signals in the spectra are analyzed to elucidate the structure of the molecule and confirm the presence of the tert-butyl group and the substituted pyridine ring.[\[13\]](#)[\[15\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[16\]](#)[\[17\]](#)[\[18\]](#)

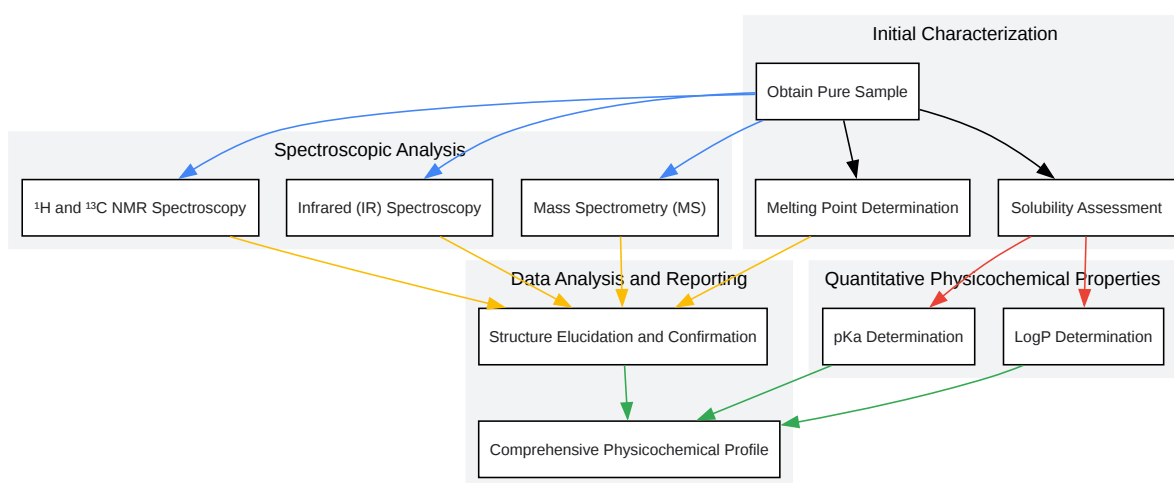
Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of solid **6-(tert-Butyl)nicotinic acid** is placed directly onto the ATR crystal.[\[18\]](#)
- **Instrumental Analysis:** The anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded.

- **Spectral Interpretation:** The absorption bands in the spectrum are correlated with specific functional groups. For **6-(tert-Butyl)nicotinic acid**, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the pyridine ring and the C-H bonds of the tert-butyl group, are expected.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound like **6-(tert-Butyl)nicotinic acid**.



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Physicochemical Characterization Workflow.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activities or signaling pathway interactions of **6-(tert-Butyl)nicotinic acid**. Nicotinic acid itself is a well-known ligand for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂), which is involved in the inhibition of lipolysis in adipocytes.[19] Derivatives of nicotinic acid have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects.[20][21] Future research should focus on evaluating whether the introduction of the 6-tert-butyl group alters the affinity and efficacy of the molecule for GPR109A or confers novel biological activities.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of **6-(tert-Butyl)nicotinic acid**. While specific experimental data for this compound remains scarce, the detailed protocols outlined herein offer a clear path for researchers to obtain the necessary data for its further development. The systematic application of these methods will enable a thorough understanding of its properties, which is essential for advancing its potential applications in research and drug discovery.

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